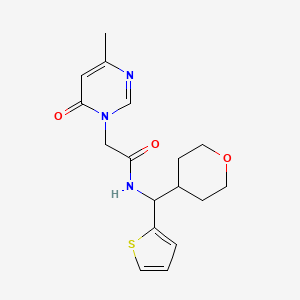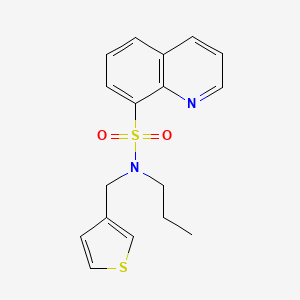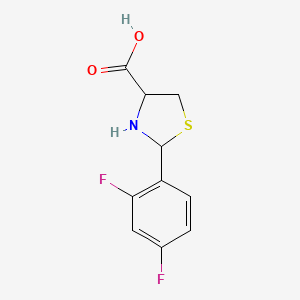
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is a useful research chemical compound . It is used as a halogenated compound for proteomics research and also as intermediates in pharmaceuticals and chemical research .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H24BF4Ir . The SMILES string representation is [Ir+].F [B-] (F) (F)F.C1CC=CCCC=C1.C2CC=CCCC=C2 .Physical And Chemical Properties Analysis
“this compound” is a dark red solid . It has a molecular weight of 495.38 . It should be stored under argon gas at all times . The melting point is between 32-48 °C .Scientific Research Applications
Deuterium Exchange Catalysis
Bis(triorganophosphine)(cyclooctadiene)iridium(I) tetrafluoroborates have been effectively used for deuterium exchange in various aromatic substrates, showing comparable efficiencies to pre-catalysts in deuterium exchange processes. This application highlights its role in facilitating isotopic labelling and molecular transformations in organic chemistry (Ellames et al., 2001).
Catalysis in Arylborylation
Iridium(I) salicylaldiminato-cyclooctadiene complexes have been synthesized and utilized as catalysts for arylborylation through C-H activation. These complexes have achieved high yields in the borylation of benzene, demonstrating their efficiency and recyclability in catalysis (Yinghuai et al., 2007).
Ligand Coordination and Metal-Metal Bonding
Research has explored the coordination of bis(imidazolidine) with iridium and palladium, including the formation of diiridium complexes. This study contributes to understanding the coordination chemistry and metal-metal interactions in organometallic compounds (Valdés et al., 2013).
C-H Borylation of Arenes and Heteroarenes
Bis(η4-1,5-cyclooctadiene)-di μ-methoxy-diiridium(I) has been utilized in the C-H borylation of arenes and heteroarenes, forming aryl and heteroaryl boron derivatives. This application is significant in the synthesis of complex organic molecules (Ishiyama et al., 2005).
Hydrogen Isotope Exchange
Iridium(I) complexes have been used for hydrogen isotope exchange in aromatic substrates, including benzyl ketones. This application is particularly relevant in the field of isotopic labelling for chemical and pharmaceutical research (Herbert et al., 2005).
Catalysis of Intramolecular Hydroamination
Cationic rhodium(I) and iridium(I) complexes have been synthesized and used as catalysts for intramolecular hydroamination, demonstrating improved catalytic activity with specific counter-ions. This research contributes to the development of more efficient catalytic systems (Dabb et al., 2009).
Reversible Hydrogen Binding
An iridium-pyridylpyrrolide complex has exhibited the ability for reversible hydrogen binding, forming dihydride complexes without hydrogenation of the ligand. This finding is significant in the study of hydrogen storage and transfer (Searles et al., 2012).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the reaction of iridium trichloride hydrate with 1,5-cyclooctadiene in the presence of sodium tetrafluoroborate.", "Starting Materials": [ "Iridium trichloride hydrate", "1,5-cyclooctadiene", "Sodium tetrafluoroborate" ], "Reaction": [ "Add iridium trichloride hydrate to a flask containing 1,5-cyclooctadiene and stir for 30 minutes.", "Add sodium tetrafluoroborate to the flask and stir for an additional 30 minutes.", "Filter the resulting mixture and wash the solid with diethyl ether.", "Dry the solid under vacuum to obtain Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate." ] } | |
CAS RN |
35138-23-9 |
Molecular Formula |
C16H24BF4Ir- |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |
InChI Key |
ZFVHFEXIVQSRNV-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652963.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)
![Methyl 4-methyl-1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2652967.png)

![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)